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Introduction
Aziridines are valuable three-membered heterocyclic scaffolds that serve as versatile building

blocks in organic synthesis and are key structural motifs in numerous biologically active

compounds and pharmaceuticals. The synthesis of aziridines from imines using

trimethylsulfoxonium iodide is a robust and widely employed method known as the Corey-

Chaykovsky reaction. This reaction offers a powerful alternative to other aziridination methods,

proceeding through the nucleophilic addition of a sulfur ylide to an imine, followed by

intramolecular ring closure. This application note provides detailed protocols and data for the

synthesis of aziridines from various imines, offering a practical guide for researchers in

synthetic chemistry and drug development.

Reaction Principle
The Corey-Chaykovsky reaction for aziridination involves the in situ generation of

dimethyloxosulfonium methylide, a sulfur ylide, from trimethylsulfoxonium iodide and a

strong base, typically sodium hydride.[1][2] The ylide then acts as a nucleophile, attacking the

electrophilic carbon of the imine. The resulting intermediate undergoes an intramolecular

nucleophilic substitution, with the sulfonium group acting as a good leaving group, to form the
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three-membered aziridine ring.[2][3] The reaction is known for its diastereoselectivity, often

favoring the formation of trans-substituted aziridines.[3]
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Caption: Reaction mechanism for aziridine synthesis.
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Caption: General experimental workflow for aziridination.
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Experimental Protocols
Preparation of Trimethylsulfoxonium Iodide
Trimethylsulfoxonium iodide can be synthesized from dimethyl sulfoxide (DMSO) and

iodomethane.

Materials:

Dimethyl sulfoxide (DMSO)

Iodomethane (Methyl Iodide)

Pressure vessel

Chloroform (for washing)

Water (for recrystallization)

Procedure:

In a pressure vessel, combine dimethyl sulfoxide (2 mL, 28.2 mmol) and methyl iodide (1.75

mL, 28.1 mmol).[4][5]

Seal the vessel and stir the mixture at 70 °C for 48 hours.[4][5]

Cool the reaction mixture to room temperature. A precipitate will have formed.

Filter the resulting precipitate and wash it with chloroform.

Recrystallize the solid from water and dry it under reduced pressure to yield clear, colorless

crystals of trimethylsulfoxonium iodide.[4]

Safety Note: Iodomethane is volatile and toxic and should be handled in a fume hood.

General Protocol for the Synthesis of Aziridines from
Imines
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This protocol describes a general procedure for the reaction of an N-sulfinyl imine with the ylide

generated from trimethylsulfoxonium iodide.

Materials:

Trimethylsulfoxonium iodide

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

N-sulfinyl imine

Saturated aqueous ammonium chloride solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

To a suspension of pentane-washed sodium hydride (3 equivalents, 60% in mineral oil) in

anhydrous THF (2 mL), add trimethylsulfoxonium iodide (3 equivalents).[6]

Stir the mixture at room temperature for 10 minutes, during which the cloudy suspension

should become a clear solution, indicating the formation of the ylide.[6]

Add a solution of the N-sulfinyl imine (1 equivalent) in anhydrous THF (2 mL) dropwise to the

ylide solution.[6]

Heat the reaction mixture to 80 °C and stir for 12 hours.[6]

After completion, cool the reaction to room temperature and quench by the slow addition of

saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

aziridine.

Data Presentation
The following table summarizes the results for the synthesis of various aziridines from the

corresponding N-sulfinyl imines using the protocol described above.

Entry
Aldehyde
Precursor of
Imine

Product Yield (%)
Diastereomeri
c Ratio (dr)

1 Benzaldehyde
N-sulfinyl-2-

phenylaziridine
85 76:24

2

4-

Chlorobenzaldeh

yde

N-sulfinyl-2-(4-

chlorophenyl)azir

idine

82 75:25

3

4-

Methoxybenzald

ehyde

N-sulfinyl-2-(4-

methoxyphenyl)a

ziridine

88 78:22

4
2-

Naphthaldehyde

N-sulfinyl-2-(2-

naphthyl)aziridin

e

80 76:24

5 Cinnamaldehyde
N-sulfinyl-2-

styrylaziridine
75 70:30

Note: Yields are for isolated, chromatographically pure material. Diastereomeric ratios were

determined by 1H NMR analysis of the crude reaction mixture.[6]

Scope and Limitations
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The Corey-Chaykovsky aziridination of imines is a versatile reaction applicable to a wide range

of substrates.[3] It is particularly effective for imines bearing electron-withdrawing groups on the

nitrogen atom, such as sulfinyl, sulfonyl, or phosphinoyl groups, which activate the imine

towards nucleophilic attack.[7] The reaction generally proceeds with good to excellent yields.

A key consideration is the diastereoselectivity of the reaction. While often favoring the trans

isomer, the level of selectivity can be influenced by the specific substrates and reaction

conditions. For certain applications, achieving high diastereoselectivity may require

optimization of the reaction parameters or the use of chiral auxiliaries on the imine or chiral

catalysts to induce enantioselectivity.[8][9]

Conclusion
The synthesis of aziridines from imines using trimethylsulfoxonium iodide is a highly

effective and practical method for accessing these important heterocyclic compounds. The

presented protocols and data provide a solid foundation for researchers to apply this

methodology in their synthetic endeavors. The reaction's broad substrate scope and

operational simplicity make it a valuable tool in the synthesis of complex molecules for

academic research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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